Product packaging for Mexicanolide(Cat. No.:CAS No. 1915-67-9)

Mexicanolide

Cat. No.: B239390
CAS No.: 1915-67-9
M. Wt: 468.5 g/mol
InChI Key: DNFJSIPZGYBGON-WQHNEYGDSA-N
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Description

Mexicanolide is a natural tetranortriterpenoid belonging to the this compound-type limonoid class, serving as a versatile scaffold for chemical synthesis and a promising candidate for pharmacological investigation . This high-purity compound is of significant interest in biomedical research due to its multi-target mechanisms of action. In liver fibrosis research, the this compound derivative TKF demonstrated potent antifibrotic effects by suppressing hepatic stellate cell activation. The mechanism proceeds via inhibition of the YAP/Notch3 signaling pathway, significantly attenuating collagen accumulation and fibrogenic gene expression in experimental models . In metabolic disease studies, mexicanolides from Swietenia humilis exhibit multi-target antidiabetic properties. These mechanisms include the inhibition of hepatic glucose-6-phosphatase, enhancement of glucose uptake in skeletal muscle, and modulation of mitochondrial bioenergetics, presenting a multifaceted approach to regulating glucose homeostasis . Furthermore, research indicates notable antihyperalgesic activity in models of diabetic neuropathic pain. This effect is mediated through interactions with GABA-A, 5-HT2A/C, and opioid receptors, with the nitrergic system also playing a role in its transductional activity . This compound is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32O7 B239390 Mexicanolide CAS No. 1915-67-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1915-67-9

Molecular Formula

C27H32O7

Molecular Weight

468.5 g/mol

IUPAC Name

methyl 2-[(2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate

InChI

InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,24H,6,8,10-12H2,1-5H3/t16-,17-,19-,24-,26+,27?/m0/s1

InChI Key

DNFJSIPZGYBGON-WQHNEYGDSA-N

SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5C(=O)C([C@@H](C3(C5=O)C)CC(=O)OC)(C)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C

Synonyms

mexicanolide

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Mexicanolides

Botanical Sources and Distribution of Mexicanolide-Producing Species

The primary sources of mexicanolides are plants belonging to the Meliaceae family, often referred to as the mahogany family. This family comprises a diverse range of trees and shrubs, many of which have been found to produce a rich array of limonoids, including the this compound subtype.

Research has identified several key genera within the Meliaceae family as prolific producers of mexicanolides. Specific species within these genera have been extensively studied, leading to the isolation of a wide variety of this compound derivatives.

Cedrela odorata : Commonly known as Spanish cedar, this species is a significant source of limonoids, including this compound itself. arocjournal.comtropilab.com Phytochemical studies of its bark and wood have confirmed the presence of these complex compounds. tropilab.comnih.gov

Swietenia macrophylla : The seeds of the big-leaf mahogany are a rich source of this compound-type limonoids. tandfonline.comnih.gov Studies have led to the isolation of compounds such as 3-O-propionylproceranolide, 6-O-acetylswietenin B, and 6-deoxyswietemahonin A from this species. nih.gov The bark also contains novel mexicanolides like swietemicrolides A–D. rsc.orgnih.gov

Khaya senegalensis : Also known as African mahogany, its seeds have yielded numerous new this compound limonoids, including senegalenines A-C and khasenegasins A–N. nih.govrsc.orgbohrium.comtandfonline.com

Trichilia sinensis : The roots, leaves, and twigs of this plant are a source of various this compound-type limonoids, such as trichinenlides A-X. nih.govmdpi.comacs.orgnih.gov

Xylocarpus granatum : This mangrove species has been a fruitful source for the discovery of novel mexicanolides. scispace.com Compounds like xylogranatins A-D have been isolated from its fruit, while xylomexicanins have been identified in its seeds, leaves, and twigs. nih.govtandfonline.comnih.gov

Cipadessa baccifera : The twigs and leaves of this shrub have been found to contain a dozen previously undescribed this compound-type limonoids along with several known analogues. nih.govcas.cn

The following table summarizes some of the mexicanolides isolated from these key species.

Botanical SpeciesPlant Part(s)Example Mexicanolides Isolated
Cedrela odorataBark, WoodThis compound, Odoratone, Gedunin
Swietenia macrophyllaSeeds, Bark3-O-propionylproceranolide, 6-O-acetylswietenin B, Swietemicrolides A–D
Khaya senegalensisSeedsSenegalenines A-C, Khasenegasins A–N, 2-hydroxythis compound
Trichilia sinensisRoots, Twigs, LeavesTrichinenlides A-X, Humilin B
Xylocarpus granatumFruit, Seeds, Twigs, LeavesXylogranatins A-D, Xylomexicanins A-N, Xyloccensins P & Q
Cipadessa bacciferaTwigs, LeavesCipaferen R, Febrifugin A analogues

The plant species that produce mexicanolides are predominantly found in tropical and subtropical regions across the globe.

Cedrela odorata is a tropical forest tree highly valued for its timber and is widespread in the American tropics. arocjournal.comscielo.org.mx

Swietenia macrophylla originates from Mexico and Central America but has been widely planted in the tropical zones of Asia. tandfonline.com

Khaya senegalensis is a large tree that primarily grows in the savannah forests of sub-Saharan Africa. bohrium.com

The genus Trichilia is mainly distributed throughout tropical America and Africa, as well as parts of Asia, including India and China. mdpi.com T. sinensis is used in folk medicine in Hainan, China, to treat rheumatism and traumatic injuries. mdpi.com

Xylocarpus granatum is a mangrove plant found along the coasts of Southeast Asia, with specific research samples collected from Hainan Island in Southern China. scispace.comnih.gov

Cipadessa baccifera is a shrub primarily distributed in tropical Asia and has been used in traditional medicine by the Dai people in Southwest China. cas.cn

These species have adapted to diverse ecological niches, from inland savannahs to coastal mangrove forests, indicating the broad environmental tolerance of this compound-producing plants.

Advanced Isolation and Purification Techniques for Mexicanolides

The extraction and purification of mexicanolides from botanical sources is a meticulous process that relies on a combination of chemical and physical separation techniques. The goal is to isolate individual compounds in a highly pure form suitable for structural elucidation and further scientific investigation.

The initial step in isolating mexicanolides involves extracting the crude mixture of phytochemicals from the plant material. This is typically achieved through solvent extraction, where the choice of solvent is critical to maximizing the yield of the target compounds.

The process often begins with air-drying the collected plant material (e.g., seeds, leaves, bark) and grinding it into a powder. This powder is then repeatedly soaked in a solvent. Common solvents used for the initial extraction of mexicanolides include:

Ethanol (B145695) : A 90% ethanol solution has been successfully used to extract mexicanolides from the seeds of Khaya senegalensis. nih.govbohrium.com A 95% ethanol solution was used for Xylocarpus granatum seeds. scispace.com

Ethyl Acetate (B1210297) (EtOAc) : This solvent is often used in a subsequent partitioning step. After an initial ethanol extraction, the resulting extract can be suspended in water and then partitioned with ethyl acetate to separate compounds based on their polarity. bohrium.com It has also been used directly to create extracts from the bark of Swietenia macrophylla. rsc.org

Dichloromethane : This solvent has been used to extract limonoids from the seeds of Xylocarpus granatum. nih.gov

Petroleum Ether : Used to fractionate extracts from the twigs and leaves of Cipadessa baccifera. cas.cn

The choice of solvent and extraction method (e.g., maceration, decoction) significantly influences the types and quantities of bioactive compounds obtained. nih.gov

Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for separating the mexicanolides from this mixture. bioanalysis-zone.com Chromatography works on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov

Silica (B1680970) Gel Column Chromatography : This is one of the most common methods for the initial separation of the crude extract. journalagent.com The extract is loaded onto a column packed with silica gel (the stationary phase), and a solvent or a gradient of solvents (the mobile phase) is passed through the column. Compounds separate based on their affinity for the silica gel, allowing for the collection of different fractions. This technique was instrumental in the separation of compounds from Khaya senegalensis and Trichilia sinensis. bohrium.commdpi.com

High-Performance Liquid Chromatography (HPLC) : For finer purification, preparative HPLC is often employed. nih.gov This technique uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in higher resolution and better separation of structurally similar compounds. bohrium.com It is a crucial step in isolating pure this compound analogues. bohrium.com

Isolating specific this compound analogues, which often coexist in the same plant and have very similar chemical structures, requires a combination of the aforementioned techniques in a carefully planned sequence. A typical protocol involves:

Initial Extraction : Using a solvent like ethanol to obtain a crude extract. bohrium.com

Solvent Partitioning : Fractionating the crude extract using solvents of varying polarity, such as ethyl acetate, to enrich the desired limonoids. bohrium.com

Multiple Column Chromatography Steps : Repeatedly passing the enriched fractions through silica gel columns, often using different solvent systems, to progressively separate the compounds. bohrium.com

Final Purification : Using preparative HPLC on the semi-purified fractions to isolate individual this compound analogues in high purity. bohrium.com

Crystallization : In some cases, the purified compound can be induced to form crystals, which is an excellent method for achieving very high purity. wikipedia.org

Through these sophisticated and sequential purification strategies, researchers have successfully isolated a vast array of new and known this compound analogues, such as the fourteen new "khasenegasins" from K. senegalensis rsc.org and the twelve previously undescribed limonoids from C. baccifera. nih.gov The final identification and structural elucidation of these purified compounds are then carried out using spectroscopic methods like NMR and mass spectrometry. nih.govnih.gov

Biosynthetic Pathways and Precursors of Mexicanolides

Proposed Biogenetic Routes to the Mexicanolide Skeleton

The biogenesis of Mexicanolides involves a series of oxidative and rearrangement reactions from precursor triterpenoids. While the exact enzymatic machinery is still under investigation, several key intermediates and transformations have been proposed based on the structural relationships observed among isolated limonoids.

Fissinolide has been identified as a pivotal intermediate in the proposed biosynthetic routes to many this compound-type limonoids nih.govrsc.orgrsc.org. It is believed to be a precursor to compounds featuring a 1,8-hemiacetal system, a common motif in Mexicanolides, as well as those possessing the Grandifotane scaffold nih.govrsc.orgrsc.org.

The transformation of Fissinolide into more complex Mexicanolides is thought to involve several enzymatic steps:

Hydroxylation: Enzymatic hydroxylation, for instance at the C-11 position of Fissinolide, introduces a hydroxyl group that can serve as a handle for further functionalization nih.govrsc.org.

Acetylation: Subsequent acetylation of hydroxyl groups, such as at C-11, can occur, leading to esterified intermediates nih.govrsc.org.

Dihydroxylation: The dihydroxylation of a double bond, such as the Δ8,14 double bond, introduces vicinal hydroxyl groups nih.govrsc.org.

Intramolecular Nucleophilic Addition: A critical step in forming the characteristic 1,8-hemiacetal linkage involves an intramolecular nucleophilic addition between a carbonyl group (typically at C-1) and a hydroxyl group (at C-8) nih.govrsc.org. This cyclization event closes a ring and establishes the ether bridge.

Other proposed biogenetic pathways involve significant skeletal rearrangements. For example, the formation of certain rearranged this compound skeletons is postulated to involve a benzilic acid-like rearrangement within ring A researchgate.net. Furthermore, strategies employed in total synthesis have utilized biomimetically inspired reactions such as ketal-Claisen rearrangements and 1,6-conjugate additions to construct the core bicyclic systems found in Mexicanolides researchgate.net.

Limonoids, as a broad class of natural products, exhibit remarkable structural diversity, arising from variations in oxidative patterns and skeletal rearrangements during their biosynthesis researchgate.netchemrxiv.org. While Mexicanolides are characterized by specific structural features, their biosynthesis can be compared to other limonoid subclasses, such as phragmalins, which are often proposed to arise from this compound-type precursors nih.gov. Generally, limonoids from the Swietenioideae subfamily (which includes genera like Swietenia and Khaya) are noted for their higher skeletal specializations and oxidation states compared to those from the Melioideae subfamily researchgate.net. The vast array of over 35 unique carbon frameworks identified within the limonoid family underscores the complexity and adaptability of their biosynthetic pathways researchgate.netchemrxiv.org.

Biomimetic Approaches to this compound Synthesis Inspired by Biosynthesis

The complex structures and proposed biosynthetic pathways of Mexicanolides have made them attractive targets for biomimetic synthesis. Biomimetic synthesis aims to replicate or draw inspiration from natural biosynthetic processes to achieve efficient and elegant chemical syntheses of complex molecules engineering.org.cnwikipedia.orgnih.gov.

Researchers have successfully employed strategies that mimic proposed biogenetic transformations to synthesize Mexicanolides and related compounds. For instance, the total synthesis of several Mexicanolides has been accomplished using key steps like ketal-Claisen rearrangements and intramolecular conjugate additions, which are considered biomimetically inspired researchgate.net. These approaches not only provide access to these valuable compounds but also offer insights into the chemical logic underlying their natural formation nih.gov. By emulating specific enzymatic transformations or reaction cascades observed in nature, chemists can develop novel synthetic methodologies and gain a deeper understanding of the biosynthetic pathways themselves engineering.org.cnwikipedia.orgnih.govbeilstein-journals.orgnih.gov. The development of such synthetic routes is crucial for ensuring a sustainable supply of these compounds for further biological and pharmacological investigations.

Compound List:

this compound

Fissinolide

Grandifotane scaffold

Khayasin

Proceranolide

Azedaralide

Cipadonoid B

Swietemicrolide A

Swietemicrolide B

Swietemicrolide C

Swietemicrolide D

Swiemahogin A

β-sitosterol-3-O-β-D-glucopyranoside

Homovanillyl alcohol

Heytrijunolide A

Heytrijunolide B

Heytrijunolide C

Heytrijunolide D

Heytrijunolide E

Entangolensin A

Methyl angolensate

Secomahoganin

3β-hydroxy-3-deoxycarapin

Xyloccensin K

Trichinenlide A

Trichavensin

Hirtin

Xylomexicanin A

Xylomexicanin C

Xylomexicanin D

Munrolin L

Chisonimbolinin G

Salannin

Nimbin

Nimbolide

Azadirachtin A

Triconoid A

Triconoid B

Triconoid C

Triconoid D

Grandifotane A

Chemical Synthesis Strategies for Mexicanolide and Analogues

Enantioselective Synthesis of Mexicanolides and Stereochemical Control

Diastereoselective and Enantioselective Transformations

Achieving control over the numerous stereocenters present in Mexicanolides is paramount for their successful synthesis. Significant progress has been made in developing enantioselective total syntheses, enabling the preparation of specific stereoisomers. A notable contribution in this area comes from the work of Williams and co-workers, who reported the first enantioselective total synthesis of Mexicanolide, alongside related compounds such as Khayasin and Proceranolide researchgate.netblogspot.comacs.org. Their strategy often employs a convergent approach, bringing together advanced building blocks to construct the intricate molecular framework.

Key transformations that establish critical stereochemistry include:

Enantioselective Aldol (B89426) Reactions: These reactions are crucial for setting specific stereocenters, particularly in the construction of chiral fragments that form parts of the this compound skeleton blogspot.comuq.edu.au. For instance, an enantioselective aldol reaction was employed to synthesize an enantiomerically pure A-ring fragment, which subsequently enhanced the diastereoselectivity in the formation of the bicyclononanolide core uq.edu.au. Chiral borane-controlled aldol condensation has been utilized to establish vicinal stereocenters in intermediates blogspot.com.

Ketal-Claisen Rearrangement: This reaction has been a cornerstone in the synthesis of the bicyclononanolide ring system characteristic of Mexicanolides. In a convergent strategy, a ketal-Claisen rearrangement, often as part of a cascade reaction, has been used to forge the cyclohexane-fused bicyclo[3.3.1]nonane core researchgate.netblogspot.com. This transformation can proceed in a diastereoselective manner, with the stereochemical outcome being influenced by the chirality of the reacting partners uq.edu.au.

1,6-Conjugate Addition: Inspired by potential biosynthetic pathways, a biomimetic 1,6-conjugate addition has been employed to construct the this compound ring skeleton researchgate.netblogspot.com. This reaction typically involves the cyclization of an enolate species onto an exocyclic olefin, efficiently forming key ring systems blogspot.com.

Jones Oxidation: This classical oxidation reaction has been utilized in the late stages of synthesis to convert precursors, such as Proceranolide, into this compound through redox adjustments researchgate.netblogspot.comrsc.org.

TransformationKey Reagents/MethodSubstrate/IntermediateOutcome
Enantioselective Aldol ReactionChiral borane (B79455) (DIP-Cl) controlled aldol condensationPrecursors for A-ring or C/D-ring fragmentsSets specific stereocenters, enantioselective
Ketal-Claisen RearrangementPart of a cascade reaction; biomimetic 1,6-conjugate additionAzedaralide (C/D-ring equivalent) + A-ring fragmentForms bicyclononanolide core (e.g., Proceranolide), diastereoselective/enantioselective
1,6-Conjugate AdditionCascade reactionAlpha-oxirane (derived from Cipadonoid B)Forms this compound ring skeleton
Jones OxidationJones reagent (CrO₃/H₂SO₄)ProceranolideConversion to this compound

Semi-synthesis and Derivatization of Mexicanolides

Semi-synthesis, which involves the chemical modification of naturally occurring compounds, offers a practical route to access diverse analogues of Mexicanolides and other limonoids. This approach is particularly valuable when total synthesis is prohibitively complex or when large quantities of the natural product are readily available from plant sources researchgate.net. Semi-synthesis allows for the exploration of structure-activity relationships by systematically altering specific functional groups or structural motifs.

Once isolated from their natural sources, Mexicanolides and related limonoids can undergo various chemical transformations to yield derivatives with potentially altered or enhanced biological properties. These modifications often target reactive functional groups such as hydroxyls, esters, or lactones.

One example of such a modification involves the C-3 position of limonoids. Derivatives of Cipaferen G, a this compound-type limonoid, have been efficiently synthesized by employing Yamaguchi esterification at the C-3 position. This reaction utilizes reagents such as 2,4,6-trichlorobenzoyl chloride, triethylamine (B128534) (Et₃N), tetrahydrofuran (B95107) (THF), 4-dimethylaminopyridine (B28879) (DMAP), and toluene, and represents a novel approach for modifying this class of compounds researchgate.net.

Molecular Structural Elucidation and Spectroscopic Analysis of Mexicanolides

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in the structural elucidation of natural products like Mexicanolides, offering unparalleled detail about the arrangement of atoms within a molecule.

One-dimensional (1D) NMR experiments, specifically proton (1H-NMR) and carbon (13C-NMR) spectroscopy, provide the foundational data, revealing the number and types of protons and carbons, their chemical environments, and basic connectivity. The chemical shifts of protons in 1H-NMR spectra, typically ranging from 0 to 10 ppm, and carbons in 13C-NMR spectra, from 0 to over 200 ppm, offer initial clues about functional groups and structural motifs, such as the characteristic β-furan ring, carbonyl groups, and methyl substituents common in Mexicanolides kib.ac.cnresearchgate.net.

Two-dimensional (2D) NMR techniques are crucial for establishing the complete structural framework.

COSY (Correlation Spectroscopy) : 1H-1H COSY experiments reveal correlations between protons that are coupled through bonds, typically over two or three bonds. This allows for the tracing of proton spin systems, thereby mapping out the carbon skeleton kib.ac.cnnih.govunipi.itemerypharma.comresearchgate.netrsc.org.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC experiments establish direct one-bond correlations between protons and the carbons to which they are directly attached, aiding in the assignment of protonated carbons kib.ac.cnunipi.itresearchgate.netrsc.org.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range (two- to three-bond) correlations between protons and carbons. These correlations are particularly useful for connecting different structural fragments, confirming the positions of substituents, and assigning quaternary carbons, which are not visible in HSQC spectra kib.ac.cnnih.govnih.govresearchgate.netunipi.itresearchgate.netrsc.org. For instance, HMBC correlations are instrumental in locating ester groups, hemiacetal linkages, and confirming the presence of fused ring systems characteristic of Mexicanolides.

Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Heytrijunolide A (1) in CDCl3 researchgate.net

Protonδ (ppm)Multiplicity
H-35.02s
H-65.46s
H-175.38s
H-217.58s
H-226.48s
H-237.44s
H-30β4.79s
Me-181.01s
Me-191.25s
Me-281.06s
Me-290.83s
OH-24.23s
OH-32.42s

Table 2: Representative 13C NMR Chemical Shifts (δ, ppm) for Heytrijunolide A (1) in CDCl3 researchgate.net

Carbonδ (ppm)Type
C-1213.0Carbonyl
C-279.4CH-OH
C-385.8CH-OR
C-8135.8Olefinic
C-14140.4Olefinic
C-1573.9CH-OR
C-21141.2Furan-C
C-22110.4Furan-CH
C-23143.4Furan-C
C-3073.9CH2-OR

Determining the relative and absolute stereochemistry of Mexicanolides is critical.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments detect through-space correlations between protons that are in close spatial proximity (typically < 5 Å). These correlations are invaluable for establishing the relative configuration of stereocenters and the spatial orientation of substituents. For example, NOESY data has been used to confirm the orientation of substituents and the conformation of ring systems in Mexicanolides nih.govrsc.orgnih.govceitec.cz.

Coupling Constant Analysis : Analysis of proton-proton coupling constants (J-values) in 1D NMR spectra provides information about dihedral angles between coupled protons. This can further support stereochemical assignments, particularly in rigid ring systems, by correlating observed coupling constants with calculated values for different stereoisomers nih.govnih.gov.

Mass Spectrometry (MS) Applications in Mexicanolide Research

Mass spectrometry provides crucial information about the molecular weight and elemental composition of Mexicanolides, complementing NMR data.

High-resolution mass spectrometry, particularly HRESIMS, is employed to determine the precise mass of the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-). This accurate mass measurement allows for the unambiguous determination of the molecular formula of the compound, which is a fundamental step in structural elucidation kib.ac.cnnih.govresearchgate.netunipi.itrhhz.net. The number of degrees of unsaturation can also be calculated from the molecular formula, providing insights into the presence of rings and multiple bonds.

While not always explicitly detailed in snippets, the fragmentation patterns observed in MS/MS experiments can provide additional structural information. Characteristic fragment ions can arise from the cleavage of specific bonds or the loss of functional groups, offering clues about the molecular structure and the presence of certain substructures within the this compound skeleton.

X-ray Crystallography for Definitive Structural Characterization

For compounds that can be crystallized, X-ray crystallography offers the most definitive method for determining their three-dimensional structure, including absolute stereochemistry rsc.orgrhhz.netnih.govanton-paar.comwikipedia.orgazolifesciences.combu.edu. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is analyzed to generate an electron density map, from which the precise positions of atoms and their arrangement in space can be determined. X-ray crystallography has been instrumental in confirming the proposed structures of several Mexicanolides, resolving ambiguities that might persist from spectroscopic data alone, and establishing their absolute configurations rsc.orgrhhz.net.

Table 3: Representative 1H NMR Chemical Shifts (δ, ppm) for Swietemicrolide A (1) in CDCl3 nih.govrsc.org

Protonδ (ppm)Multiplicity
H-35.02s
H-53.70m
H-65.46s
H-114.74m
H-122.44dd
H-142.35m
H-175.38s
H-217.58s
H-226.48s
H-237.44s
Me-281.06s
Me-290.83s
Me-301.25s
OH-24.23s
OH-153.42s
OAc-32.06s
OAc-112.08s

Table 4: Representative 13C NMR Chemical Shifts (δ, ppm) for Swietemicrolide A (1) in CDCl3 nih.govrsc.org

Carbonδ (ppm)Type
C-1213.0Carbonyl
C-279.4CH-OR
C-385.8CH-OR
C-577.7CH
C-632.3CH2
C-8135.8Olefinic
C-1169.0CH-OR
C-14140.4Olefinic
C-1573.9CH-OR
C-21141.2Furan-C
C-22110.4Furan-CH
C-23143.4Furan-C
C-2821.1CH3
C-2921.1CH3
C-3021.1CH3
C=O (OAc-3)170.3Carbonyl
C=O (OAc-11)169.8Carbonyl

Compound Names:

this compound

Ivorenine A

Ivorenine B

Ruageanin D

Swietemicrolide A

Swietemicrolide B

Swietemicrolide C

Swietemicrolide D

Khasenegasin A

Khasenegasin B

Khasenegasin C

Khasenegasin D

Khasenegasin E

Khasenegasin F

Khasenegasin G

Khasenegasin H

Khasenegasin I

Khasenegasin J

Khasenegasin K

Khasenegasin L

Khasenegasin M

Khasenegasin N

Trichinenlide U

Trichinenlide V

Trichinenlide W

Trichinenlide X

Trichiliasinenoid A

Trichiliasinenoid B

Trichiliasinenoid C

Methyl angolensate

Heytrijunolide A

Heytrijunolide B

Heytrijunolide C

Heytrijunolide D

Heytrijunolide E

Grandifotane A

Toonapubesic acid B

Complementary Spectroscopic Techniques (e.g., UV, IR, ECD)

The structural elucidation of Mexicanolides, a significant class of natural products, relies heavily on a comprehensive suite of spectroscopic techniques. Among these, Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Electronic Circular Dichroism (ECD) spectroscopy are indispensable tools for characterizing their molecular architecture, functional groups, and stereochemistry. UV-Vis and IR spectroscopy provide insights into the electronic and vibrational characteristics, respectively, while ECD spectroscopy is crucial for determining the absolute configuration of chiral Mexicanolides.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to identify and analyze chromophores within the this compound structure, which are molecular functionalities that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum smacgigworld.comslideshare.net. These chromophores typically include conjugated systems such as α,β-unsaturated carbonyls, enones, ester functionalities, and lactone rings, which are common in this compound frameworks informahealthcare.comrsc.orgresearchgate.netmdpi.comnih.gov. The absorption maxima (λmax) and the intensity of these absorptions offer valuable information regarding the extent of conjugation and the electronic environment of these groups smacgigworld.comslideshare.netijtsrd.com. For instance, the presence of conjugated dienone systems or enone and lactone chromophores in Mexicanolides often leads to characteristic absorption bands in the UV region, typically observed between 200 and 400 nm nih.gov. The technique is instrumental in the initial assessment of structural features and can help differentiate between various this compound derivatives based on their unique electronic configurations.

Table: Characteristic UV Absorption Maxima for Mexicanolides Note: Specific λmax values can vary significantly based on the exact structure of the this compound. The data below represent typical absorption ranges associated with common chromophores found in this class of compounds.

Chromophore/FeatureTypical λmax (nm)Reference(s)
Conjugated Dienone Systems~210-250 informahealthcare.comrsc.orgresearchgate.net
α,β-Unsaturated Carbonyls/Esters~210-280 informahealthcare.comrsc.orgresearchgate.netnih.gov
Enone and Lactone Chromophores200-400 (couplets) nih.gov

IR Spectroscopy

Table: Characteristic IR Absorption Frequencies for Mexicanolides

Functional GroupCharacteristic Wavenumber (cm⁻¹)Peak DescriptionReference(s)
Hydroxyl (-OH)3200 – 3600Strong, broad informahealthcare.comcore.ac.uk
Carbonyl (C=O)1720 – 1735Strong informahealthcare.comrsc.orgcore.ac.uk
Carbonyl (C=O)1650 – 1800Strong core.ac.uk
Alkene (C=C)1640 – 1680Moderate vscht.cz
Alkene (=C-H)3000 – 3100Sharp core.ac.ukvscht.cz

ECD Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that plays a critical role in determining the absolute configuration and stereochemistry of chiral molecules, including many Mexicanolides rsc.orgmdpi-res.comresearchgate.netacs.orgencyclopedia.pub. Unlike UV-Vis and IR spectroscopy, which probe electronic and vibrational properties, ECD directly measures the differential absorption of left- and right-circularly polarized light, a phenomenon highly sensitive to the three-dimensional arrangement of atoms encyclopedia.pub. For Mexicanolides, which frequently possess multiple stereocenters, ECD is indispensable for assigning the correct absolute configuration. This is typically accomplished by comparing the experimental ECD spectrum with spectra calculated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) researchgate.netacs.orgencyclopedia.pubresearchgate.net. The agreement between calculated and experimental Cotton effects (positive or negative bands in the ECD spectrum) enables the definitive assignment of stereochemistry. For instance, the presence of conjugated chromophores, such as enones and lactones in Mexicanolides, can generate exciton (B1674681) couplets in the ECD spectrum, providing specific signals for stereochemical analysis nih.gov. ECD data, when integrated with other spectroscopic methods and theoretical calculations, yields unambiguous structural and stereochemical information for complex this compound natural products.

Table: Representative ECD Spectral Features in Mexicanolides Note: Specific ECD data is highly structure-dependent. The table below highlights general observations and key chromophoric interactions relevant to this compound stereochemical analysis.

Feature/ObservationWavelength Range (nm)SignificanceReference(s)
General ECD absorption bands200 – 400Indicative of electronic transitions in chromophores nih.govencyclopedia.pub
Exciton couplets (e.g., enone/lactone chromophores)290 – 311Sensitive to stereochemistry, exciton coupling nih.gov
Comparison with TD-DFT calculationsVariesCrucial for absolute configuration assignment researchgate.netacs.orgresearchgate.net

Mechanistic Investigations of Mexicanolide Bioactivity

Cellular and Molecular Targets of Mexicanolides

The bioactivity of Mexicanolide is attributed to its interactions with various cellular components, particularly proteins and receptors. Recent research has employed in silico methodologies to predict these interactions, offering a comprehensive overview of potential molecular targets.

Identification of Protein and Receptor Interactions

An in silico study utilizing the SwissTargetPrediction module identified a broad spectrum of potential protein and receptor targets for this compound arocjournal.comarocjournal.com. These computational analyses are vital for predicting molecular interactions and understanding the multi-target nature of natural products like this compound. The identified targets span various biological pathways, suggesting a complex pharmacological profile.

Table 1: Identified Protein and Receptor Targets of this compound

Target CategorySpecific Protein/Receptor NameReference
Opioid ReceptorsKappa Opioid receptor arocjournal.comarocjournal.com
Mu opioid receptor arocjournal.comarocjournal.com
Delta-opioid receptor arocjournal.comarocjournal.com
G Protein-Coupled ReceptorsCannabinoid receptor 2 arocjournal.comarocjournal.com
PhosphodiesterasesPhosphodiesterase 10A arocjournal.comarocjournal.com
Receptor Tyrosine KinasesPlatelet-derived growth factor receptor-beta arocjournal.comarocjournal.com
Stem cell growth factor receptor arocjournal.comarocjournal.com
Vascular endothelial growth factor receptor 2 arocjournal.comarocjournal.com
G Protein-Coupled ReceptorsProteinase-activated receptor 1 arocjournal.comarocjournal.com
EnzymesEpoxide hydratase arocjournal.comarocjournal.com

These findings indicate that this compound may act as a multi-target compound, engaging with receptors and enzymes involved in diverse physiological processes, including pain modulation, cell growth regulation, signaling pathways, and metabolic processes arocjournal.comarocjournal.com.

Modulation of Specific Cellular Pathways and Biological Processes

The identified molecular targets suggest that this compound can modulate several critical cellular pathways and biological processes. The interaction with opioid receptors implies potential roles in pain signaling and central nervous system (CNS) pathways arocjournal.comarocjournal.com. Engagement with growth factor receptors, such as platelet-derived growth factor receptor-beta and vascular endothelial growth factor receptor 2, points towards this compound's potential influence on cell proliferation, differentiation, angiogenesis, and tissue repair arocjournal.comarocjournal.com.

Furthermore, its interaction with Phosphodiesterase 10A, an enzyme involved in cyclic nucleotide signaling in the brain, suggests potential CNS-related activities arocjournal.comarocjournal.com. Proteinase-activated receptor 1 is implicated in inflammation and coagulation, indicating a possible role for this compound in modulating inflammatory responses arocjournal.comarocjournal.com. Epoxide hydratase plays a role in detoxification and cellular protection, suggesting this compound might influence cellular defense mechanisms arocjournal.comarocjournal.com.

Collectively, these interactions underpin the reported anticancer and neuroprotective activities of this compound researchgate.netarocjournal.comresearchgate.net. The compound's ability to interact with multiple targets simultaneously suggests a complex mechanism of action that could be leveraged for therapeutic intervention in diseases involving these pathways.

Structure-Activity Relationship (SAR) Studies of Mexicanolides

Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for rational drug design and optimization. While extensive SAR studies specifically linking this compound derivatives to the aforementioned targets are still an area of active research and development, general principles and the need for such investigations are recognized.

Design and Synthesis of this compound Derivatives for SAR Elucidation

The complex structure of this compound, characterized by its limonoid framework, presents opportunities for synthetic modification to explore its SAR researchgate.netwikipedia.org. While specific examples of this compound derivatives synthesized explicitly for elucidating activity at the opioid or growth factor receptors are not widely detailed in the initial literature review, the synthesis of natural product derivatives is a standard approach in medicinal chemistry to enhance potency, selectivity, or pharmacokinetic properties researchgate.netmdpi.com. Research into the synthesis of this compound and related limonoids is ongoing, with an emphasis on developing efficient routes that can facilitate the creation of diverse analogs for biological evaluation mdpi.com. The general importance of SAR studies for limonoids, including those with insecticidal properties, has been highlighted, suggesting a broader interest in this area imrpress.com.

Correlation of Structural Motifs with Biological Potency and Selectivity

Detailed correlations between specific structural motifs of this compound derivatives and their potency or selectivity towards the identified targets (e.g., opioid receptors, growth factor receptors) are not yet extensively documented. However, the characteristic structural features of limonoids, such as the furan (B31954) ring, polycyclic system, and lactone moieties, are known to contribute to their diverse bioactivities researchgate.netarocjournal.comnih.govresearchgate.netresearchgate.net. Future SAR studies would aim to systematically modify these structural elements to understand their precise contribution to binding affinity and functional modulation at specific molecular targets. Such studies would enable the design of more potent and selective this compound analogs.

Computational Approaches in SAR: Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches, including QSAR modeling, play a crucial role in modern drug discovery by predicting the biological activity of chemical compounds based on their structural properties wikipedia.orgimrpress.com. The in silico identification of this compound's protein targets represents a foundational computational step in understanding its mechanism of action arocjournal.comarocjournal.com. While specific QSAR models developed for this compound derivatives targeting the listed receptors are not yet prominent in the literature, QSAR methodologies are widely applied to natural products and their analogs to predict activities, optimize structures, and identify potential drug candidates imrpress.comnih.govresearchgate.net. The application of QSAR to this compound could accelerate the discovery of novel compounds with enhanced therapeutic profiles by correlating structural descriptors with biological potency and selectivity.

Compound List:

this compound

Mechanistic Insights into Specific Biological Activities

Research on Anti-inflammatory Mechanisms

Studies on this compound-type limonoids and related compounds from the Meliaceae family have revealed promising anti-inflammatory properties, primarily through the modulation of key inflammatory pathways. Limonoids isolated from Chisocheton plants have demonstrated significant inhibition of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1) in lipopolysaccharide (LPS)-stimulated THP-1 cells. Specifically, compounds like 3, 5, 9, and 14–17 from these sources exhibited IC50 values below 20 µM, indicating potent anti-inflammatory activity researchgate.netnih.gov. Further mechanistic insights suggest that certain limonoids, including compounds 3, 5, 9, and 15, suppress the expression of phosphorylated p38 Mitogen-Activated Protein Kinase (p38 MAPK) in LPS-stimulated THP-1 cells, a critical signaling pathway involved in the inflammatory response researchgate.netnih.gov. Additionally, other this compound-type compounds, such as Trichinenlides B and C, and Heytrijunolide D, have shown inhibitory effects on lipopolysaccharide-induced nitric oxide production in RAW 264.7 macrophages, with reported IC50 values in the low micromolar range acs.org.

Table 6.3.1: Anti-inflammatory Mechanisms of this compound-Type Limonoids

Compound Class/ExampleTarget/PathwayObserved EffectCitation
Limonoids (from Chisocheton plants, e.g., Compounds 3, 5, 9, 14–17)LPS-stimulated THP-1 cells: TNF-α, IL-6, IL-1β, MCP-1 productionSignificant inhibition (IC50 < 20 µM) researchgate.netnih.gov
Limonoids (from Chisocheton plants, e.g., Compounds 3, 5, 9, 15)LPS-stimulated THP-1 cells: Phosphorylated p38 MAPK expressionSignificant suppression researchgate.netnih.gov
Trichinenlides B, C, and Heytrijunolide DLPS-induced NO production in RAW 264.7 macrophagesInhibition (IC50 values: 2.85, 1.88, and 3.33 µM, respectively) acs.org

Molecular Mechanisms of Antimicrobial Action

While specific molecular mechanisms for this compound's antimicrobial action are not extensively detailed in the provided literature, general mechanisms associated with macrolide antibiotics and natural products offer insight. Macrolide antibiotics, as a class, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel. This binding can impede the elongation of polypeptide chains, thereby halting protein production grantome.com. Natural alkaloids, another class of bioactive compounds, exhibit broad-spectrum antimicrobial activity through various mechanisms. These include disrupting bacterial cell wall synthesis, altering the integrity and permeability of the plasma membrane, interfering with essential bacterial metabolic pathways, and inhibiting the synthesis of nucleic acids and proteins mdpi.commdpi.com. Research has identified some this compound limonoids as possessing antimicrobial activity, suggesting that they may exert their effects through similar general mechanisms targeting essential bacterial cellular processes researchgate.net.

Elucidation of Antifeedant and Insecticidal Mechanisms

This compound-type limonoids and other related triterpenes from the Meliaceae family are recognized for their significant insecticidal and antifeedant properties. These compounds exhibit diverse mechanisms of action against various insect species nih.govmdpi.com. For instance, certain this compound-class limonoids have demonstrated insecticidal activity comparable to azadirachtin, a well-known natural insecticide researchgate.net. Studies have indicated that compounds like khayasin, beddomei lactone, and humilinolides A–E possess potent insecticidal effects researchgate.net. Furthermore, specific limonoids have shown antifeedant activity, deterring insects from consuming plant material, while others exhibit direct poisonous (insecticidal) or growth-regulatory effects nih.govmdpi.com. Research on sesquiterpenoids with eudesmane (B1671778) skeletons, which share structural similarities with some limonoids, has shown that compounds can exhibit potent insecticidal activity (e.g., compounds 3 and 4 with LC50 values around 100 µM against D. melanogaster and C. pomonella) and antifeedant activity (e.g., compounds 16, 27, and 20 showing a 99% antifeedant index against P. interpunctella). Quantitative Structure-Activity Relationship (QSAR) studies suggest that the polarity of these compounds plays a role in their observed biological activities nih.gov.

Table 6.3.3: Antifeedant and Insecticidal Activities of this compound-Related Compounds

Compound Class/ExampleTarget Insect SpeciesActivity TypeKey Findings/Mechanism HintsCitation
This compound-class limonoidsVarious insectsAntifeedant, Insecticidal, Growth regulatingDiverse mechanisms of action; Toosendanin noted as highly effective antifeedant and growth regulator. nih.govmdpi.com
Khayasin, Beddomei lactone, Humilinolides A–E, methyl-2-hydroxy-3β-isobutyroxy-1-oxomeliac-8(30)-enateL. decemlineataInsecticidalActivity comparable to azadirachtin. researchgate.net
Sesquiterpenoids (e.g., Compounds 3, 4)D. melanogaster, C. pomonellaInsecticidalLC50 ~100 µM; Polarity influences activity. nih.gov
Sesquiterpenoids (e.g., Compounds 16, 27, 20)P. interpunctellaAntifeedant99% Antifeedant Index (AI) at 72h; Polarity influences activity. nih.gov

Mechanisms of Alpha-glucosidase Inhibition

The inhibition of alpha-glucosidase is a key strategy for managing postprandial hyperglycemia, particularly in type 2 diabetes. Alpha-glucosidase inhibitors function by competitively inhibiting enzymes such as intestinal α-glucosidases (including sucrase, maltase, and isomaltase) and, in some cases, pancreatic α-amylase. This inhibition delays the digestion of complex carbohydrates into absorbable monosaccharides, thereby slowing glucose absorption into the bloodstream and reducing postprandial blood glucose spikes nih.govwikipedia.org. While this compound has been associated with α-glucosidase inhibitory activity encyclopedia.pub, the specific molecular mechanisms for this compound itself are not detailed in the provided snippets. However, studies on related compounds like bavachalcone (B190645) indicate that inhibition can involve mixed competitive and non-competitive mechanisms, potentially through hydrogen bond formation with specific amino acid residues within the enzyme's active site, such as tryptophan (trp391, trp710) and arginine (arg428) residues of α-glucosidase scielo.br.

Mechanisms of Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors play a crucial role in cholinergic neurotransmission by preventing the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh). These inhibitors block the enzyme acetylcholinesterase from hydrolyzing ACh into choline (B1196258) and acetate (B1210297), thereby increasing the concentration and duration of ACh in synaptic clefts. This mechanism is vital for enhancing cholinergic signaling in the central nervous system and at neuromuscular junctions nih.govwikipedia.org. Research indicates that certain limonoid compounds, structurally related to this compound, have been evaluated for their AChE inhibitory activity . Studies on other natural compounds, such as flavonoids, reveal that their AChE inhibition can involve interactions with both the active and peripheral anionic sites of the enzyme, leading to increased ACh levels and stabilization of cholinergic signaling mdpi.com. Furthermore, some sesquiterpenoids have been identified as potent AChE inhibitors, acting as non-competitive inhibitors based on enzyme kinetic and molecular docking studies nih.gov.

Neuroprotective Pathways and Mechanisms

This compound-type limonoids have demonstrated in vitro neuroprotective activities. Specifically, compounds 6 and 17, isolated from Khaya senegalensis, exhibited neuroprotective effects against glutamate-induced injury in primary rat cerebellar granule neuronal cells (CGCs) at low micromolar concentrations researchgate.net. The broader class of AChE inhibitors is also recognized for conferring neuroprotective properties, potentially by modulating pathways involved in neurodegeneration. For instance, AChE inhibitors can influence NMDA receptor antagonist-induced neurodegeneration and may increase Brain-Derived Neurotrophic Factor (BDNF) expression, a key molecule for neuronal survival and function mdpi.com. General neuroprotective mechanisms in the context of neurodegenerative diseases involve combating oxidative stress, neuroinflammation, excitotoxicity, mitochondrial dysfunction, and apoptosis nih.gov. While specific pathways for this compound are not fully elucidated, related compounds like osthole (B1677514) have shown neuroprotection by modulating signaling pathways such as Notch, BDNF/Trk, MAPK/NF-κB, and PI3K/Akt, and by inhibiting neuroinflammation nih.gov. Mechanistic studies on neuroprotection in general also highlight the role of mitochondrial dynamics, where pathways like PKA/AKAP1 can inhibit mitochondrial fission by phosphorylating Drp1, thereby promoting mitochondrial fusion and stabilizing neuronal health plos.org.

Molecular Mechanisms Associated with Cytotoxic Activities

This compound, a prominent member of the limonoid class of natural products, has garnered significant attention for its potent cytotoxic activities against various cancer cell lines. While the precise molecular underpinnings of its efficacy are still under extensive investigation, research has begun to elucidate key mechanisms through which this compound and related limonoid compounds exert their anti-cancer effects. These mechanisms primarily involve the disruption of critical cellular processes, notably the modulation of the actin cytoskeleton and the targeting of molecular chaperone proteins.

Actin Cytoskeleton Stabilization

The actin cytoskeleton is a dynamic network of filamentous actin (F-actin) that plays a crucial role in maintaining cell shape, enabling cell motility, facilitating intracellular transport, and driving cell division. Disruptions to actin dynamics can profoundly impact cellular integrity and viability, making it a significant target for cytotoxic agents. Studies on this compound-type limonoids, including this compound itself, suggest that these compounds can induce the stabilization of the actin cytoskeleton scispace.comdntb.gov.uaresearchgate.net. This stabilization is believed to occur through interference with actin-binding proteins, which are essential regulators of actin polymerization and depolymerization dntb.gov.uaresearchgate.net. By altering the architecture and dynamics of the actin network, these limonoids can lead to cellular dysfunction and ultimately, cell death. For instance, related macrolides like Kabiramide C have been shown to act as biomimetics of actin-binding proteins such as Gelsolin and CapG, capping the growing (+) ends of actin filaments and inhibiting essential processes like cell motility and cytokinesis nih.gov. This class-wide effect indicates that the modulation of actin dynamics is a significant pathway through which this compound-type compounds exert their cytotoxic effects.

Table 1: Mechanisms of Actin Cytoskeleton Modulation by Limonoids

Compound Class/ExampleTarget/MechanismObserved EffectRelevant Proteins/PathwaysReference(s)
This compound-typeActin cytoskeleton stabilizationModulation of architecture and dynamicsActin-binding proteins scispace.comdntb.gov.uaresearchgate.net
PrieurianinActin cytoskeleton stabilizationInterference with actin-binding proteinsActin-binding proteins researchgate.net
Kabiramide CG-actin binding, F-actin capping/severingInhibition of motility and cytokinesisGelsolin, CapG nih.gov

Chaperone Protein Targeting

Molecular chaperones, such as heat shock proteins (HSPs), are vital for protein folding, stability, and degradation, playing critical roles in cellular proteostasis. In cancer cells, many chaperones, particularly HSP90, are overexpressed and essential for the survival and proliferation of malignant cells by stabilizing oncoproteins and supporting various hallmarks of cancer, including resistance to apoptosis, sustained proliferation, and metastasis frontiersin.orgnih.govmdpi.com. Research indicates that this compound-type compounds may also target specific chaperone proteins. For example, fragmented limonoids, including those of the this compound class, have been implicated in targeting the chaperone protein Hsp47 scispace.comresearchgate.net. Hsp47 is a collagen-specific molecular chaperone involved in the proper folding and secretion of collagen, and its targeting by limonoids may contribute to cytotoxic effects researchgate.net.

Furthermore, compounds that interfere with the Hsp90-Cdc37 protein-protein interaction have demonstrated anticancer activity, leading to apoptosis and reduced levels of Hsp90 client proteins rsc.org. Hsp90 itself is a central regulator of numerous oncogenic proteins, including growth factor receptors and transcription factors, making it a key target for cancer therapeutics frontiersin.orgmdpi.com. The ability of limonoids to interact with or modulate the function of chaperones like Hsp90 or Hsp47 offers a significant avenue for their cytotoxic action by destabilizing essential proteins required for cancer cell survival and growth.

Computational Chemistry and in Silico Studies of Mexicanolides

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein openaccessjournals.comresearchgate.netnih.govmdpi.com. This method is crucial for identifying potential drug targets and understanding the molecular basis of a compound's activity. In silico studies have identified several potential drug targets for Mexicanolide. These predicted targets include opioid receptors (Kappa, Mu, and Delta), Cannabinoid receptor 2, Phosphodiesterase 10A, Platelet-derived growth factor receptor-beta, Stem cell growth factor receptor, Vascular endothelial growth factor receptor 2, Proteinase-activated receptor 1, and Epoxide hydratase arocjournal.com. The identification of these diverse targets suggests that this compound may act as a multi-target small molecule, a characteristic often desirable in drug discovery arocjournal.com.

Table 1: Predicted Drug Targets for this compound

TargetProbability
Kappa Opioid receptorHigh
Mu opioid receptorHigh
Delta opioid receptorHigh
Cannabinoid receptor 2High
Phosphodiesterase 10A (by homology)High
Platelet-derived growth factor receptor-betaHigh
Stem cell growth factor receptorHigh
Vascular endothelial growth factor receptor 2High
Proteinase-activated receptor 1High
Epoxide hydrataseHigh

Molecular Dynamics Simulations for Conformational Analysis and Binding Studies

Molecular Dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of molecular systems at an atomic level mdpi.comresearchgate.net. These simulations allow researchers to study conformational flexibility, analyze binding events, and assess the stability of ligand-protein complexes over time mdpi.comresearchgate.netmdpi.com. While specific MD simulation studies focused solely on this compound were not detailed in the reviewed literature, MD is a standard technique applied to natural products to understand their conformational landscape and how these dynamics influence their interactions with biological targets mdpi.comresearchgate.netmdpi.com. By simulating the movement of atoms and molecules, MD can reveal crucial conformational changes induced by ligand binding, which are essential for optimizing drug efficacy and selectivity mdpi.comresearchgate.netmdpi.com. Techniques such as Principal Component Analysis (PCA) and Free Energy Landscape (FEL) analysis are often employed to interpret MD trajectories and identify stable or transient conformational states researchgate.netnih.gov.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach that defines the three-dimensional arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) responsible for a molecule's biological activity frontiersin.orgnih.govmdpi.com. These models serve as queries for virtual screening (VS) campaigns, which involve computationally sifting through large compound libraries to identify molecules that match the defined pharmacophore mdpi.comfrontiersin.orgnih.govmdpi.comd-nb.infopeerj.com. Virtual screening, often integrated with molecular docking, is a highly effective strategy for discovering novel drug candidates, particularly from the rich chemical diversity of natural products mdpi.comfrontiersin.orgnih.govd-nb.infopeerj.com. Although specific pharmacophore models or VS studies for this compound were not explicitly detailed in the provided search results, these methodologies represent a standard and promising avenue for identifying new bioactive compounds inspired by natural products like this compound.

Predictive Models for Biological Activity based on Chemical Structure

Predictive models utilizing in silico methods are vital for evaluating a compound's potential as a drug candidate by assessing its physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles arocjournal.commdpi.comnih.govmmv.org.

This compound exhibits favorable physicochemical properties, including a molecular formula of C27H32O7 and a molecular weight of 468.54 g/mol . Its structural characteristics include 34 heavy atoms, 5 aromatic heavy atoms, 4 rotatable bonds, 7 hydrogen bond acceptors, and 0 hydrogen bond donors. The compound possesses a Molar Refractivity of 122.69 ų and a Topological Polar Surface Area (TPSA) of 99.88 Ų. Its lipophilicity, as indicated by consensus Log Po/w values, is approximately 3.39, with predicted water solubility (Log S) values ranging from -4.19 to -4.28, suggesting moderate solubility arocjournal.comresearchgate.net.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC27H32O7- arocjournal.comresearchgate.net
Molecular Weight468.54 g/mol arocjournal.comresearchgate.net
Heavy Atoms34Count arocjournal.comresearchgate.net
Rotatable Bonds4Count arocjournal.comresearchgate.net
H-bond Acceptors7Count arocjournal.comresearchgate.net
H-bond Donors0Count arocjournal.comresearchgate.net
Molar Refractivity122.69ų arocjournal.comresearchgate.net
TPSA99.88Ų arocjournal.comresearchgate.net
Lipophilicity (Log P)~3.39- arocjournal.comresearchgate.net
Water Solubility (Log S)-4.19 to -4.28- arocjournal.com

In terms of drug-likeness, this compound was found to satisfy several established rules, including Lipinski's, Ghose's, Veber's, Egan's, and Muegge's rules, indicating a good potential to be orally bioavailable arocjournal.comnih.govresearchgate.net. Its predicted ADME properties suggest a high gastrointestinal absorption rate. However, it is predicted to have poor permeability across the blood-brain barrier (BBB), which may limit its utility in treating central nervous system disorders arocjournal.comresearchgate.net. This compound is also identified as a substrate for P-glycoprotein (P-gp) and is predicted to be a non-inhibitor of major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) arocjournal.comresearchgate.net. The compound's synthetic accessibility was noted as poor arocjournal.comresearchgate.net.

Table 3: Drug-likeness Rules Compliance for this compound

RuleCompliance
LipinskiSatisfied
GhoseSatisfied
VeberSatisfied
EganSatisfied
MueggeSatisfied

Table 4: Predicted ADME Properties of this compound

PropertyPredictionNotesSource
GI AbsorptionHigh arocjournal.comresearchgate.net
BBB PermeationPoorUnlikely useful for CNS diseases arocjournal.comresearchgate.net
P-gp SubstrateYes arocjournal.comresearchgate.net
CYP InhibitionNon-inhibitorCYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4 arocjournal.comresearchgate.net
Synthetic AccessibilityPoor arocjournal.comresearchgate.net
Bioavailability Score0.55Good arocjournal.comresearchgate.net

Compound List:

this compound

Swietemicrolides A–D (mentioned as this compound-type limonoids)

Khayasin (mentioned as a this compound-type limonoid)

Proceranolide (mentioned as a this compound-type limonoid)

Future Directions and Research Gaps in Mexicanolide Science

Advancements in High-Throughput Screening for Novel Mexicanolides

The discovery of new Mexicanolides with enhanced or novel biological activities can be significantly accelerated through advancements in high-throughput screening (HTS) methodologies. Traditional bioassay-guided fractionation, while effective, is often labor-intensive and time-consuming. Future research should focus on developing and implementing HTS assays tailored for specific biological targets relevant to Mexicanolide activity, such as particular enzymes involved in inflammation or cancer signaling pathways. Integrating HTS with sophisticated analytical techniques like LC-MS/MS or NMR-based screening could enable the rapid identification and characterization of promising this compound candidates from complex natural product libraries. Furthermore, exploring diverse and underexplored botanical sources for novel this compound scaffolds is essential.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the biosynthesis, biological roles, and mechanisms of action of Mexicanolides. Genomic and transcriptomic studies can identify genes involved in this compound biosynthetic pathways in plants, paving the way for metabolic engineering or synthetic biology approaches to improve production. Proteomic and metabolomic analyses can reveal how Mexicanolides interact with cellular components, identify their molecular targets, and elucidate downstream signaling events. For instance, proteomic studies could identify specific proteins that Mexicanolides bind to or modify, providing direct evidence for their mechanisms of action. Understanding these complex biological networks will enable more targeted drug design and a deeper comprehension of their therapeutic effects.

Development of Advanced Synthetic Methodologies for Complex Analogues

While natural isolation is a primary source, the complexity of many this compound structures poses challenges for total synthesis. Future research must focus on developing more efficient, stereoselective, and scalable synthetic methodologies. This includes exploring novel catalytic systems, asymmetric synthesis strategies, and chemoenzymatic approaches to construct the intricate carbon skeletons and stereocenters characteristic of Mexicanolides. Furthermore, the development of robust semi-synthetic routes from readily available precursors or simpler natural products is crucial for generating diverse libraries of this compound analogues. These analogues can be designed to improve pharmacokinetic properties, enhance target specificity, and reduce potential toxicities, thereby optimizing their therapeutic potential.

Deeper Elucidation of Biological Mechanisms of Action

While several biological activities of Mexicanolides have been documented, the precise molecular mechanisms underlying these effects often remain incompletely understood. Future research should prioritize in-depth mechanistic studies, employing a combination of biochemical assays, cellular imaging, and molecular biology techniques. For example, detailed investigations into how Mexicanolides modulate signaling pathways like NF-κB, MAPK, or PI3K/Akt are needed. Identifying specific protein targets, understanding their binding interactions, and characterizing the downstream cellular consequences will be vital. Furthermore, exploring the role of the α,β-unsaturated carbonyl moiety in covalent modifications of target proteins and investigating potential off-target effects are critical for a comprehensive understanding of their pharmacology.

Exploration of New Biological Activities and Therapeutic Potentials

The current literature primarily highlights the anti-inflammatory and cytotoxic activities of Mexicanolides. However, a vast unexplored potential for other biological activities likely exists. Future research should systematically screen Mexicanolides against a broader range of biological targets and disease models. This could include investigating their efficacy against neglected tropical diseases, neurodegenerative disorders, metabolic syndromes, or autoimmune conditions. Furthermore, exploring synergistic effects when Mexicanolides are combined with existing therapeutic agents could reveal novel treatment strategies. A systematic exploration of their potential as agrochemicals, such as insecticides or herbicides, could also represent a new avenue for application.

Compound List:

this compound

Parthenolide

Costunolide

Helenalin

2-hydroxy-destigloyl-6-deoxyswietenine acetate (B1210297)

Methyl-2-hydroxy-3-β-tigloyloxy-1-oxomeliac-8(30)-enate

Humilinolide H

Xanthomicol

Tilianin

(-)-epicatechin (B1671481)

Quercetin

Thiophene A

Thiophene E

Taraxerol-3-O-acetate

α-linoleic acid

(+)-pinoresinol

Senegalenines A–C

Swietemicrolides A–D

Cardivarolide H

Incaspitolide A

Cynaropicrin

TKF (a this compound-type limonoid derivative)

Oroxylin A (OA)

Oroxylin glucuronide (OG)

Q & A

Q. What are best practices for integrating this compound’s in vitro and in vivo data to prioritize derivatives for preclinical development?

  • Methodological Answer :
  • Multivariate Analysis : PCA to cluster compounds by efficacy/toxicity.
  • Hit Criteria : IC50 < 10 μM (in vitro), oral bioavailability >20% (in vivo).
  • Case Study : A 2025 study prioritized a C-10 methyl derivative using this workflow .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexicanolide
Reactant of Route 2
Mexicanolide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.